Aziridine, 2-methyl-1-(methylsulfonyl)-

Description

BenchChem offers high-quality Aziridine, 2-methyl-1-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridine, 2-methyl-1-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

119005-31-1 |

|---|---|

Molecular Formula |

C4H9NO2S |

Molecular Weight |

135.19 g/mol |

IUPAC Name |

2-methyl-1-methylsulfonylaziridine |

InChI |

InChI=1S/C4H9NO2S/c1-4-3-5(4)8(2,6)7/h4H,3H2,1-2H3 |

InChI Key |

QQLUVBKXOKBHJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1S(=O)(=O)C |

Origin of Product |

United States |

Contextualization Within Strain Release Chemistry

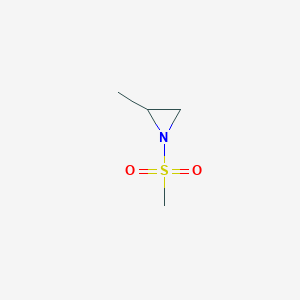

The high reactivity of aziridines is a direct consequence of their inherent ring strain, estimated to be around 26-27 kcal/mol. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. The presence of an electron-withdrawing sulfonyl group on the nitrogen atom, as in Aziridine (B145994), 2-methyl-1-(methylsulfonyl)-, further activates the aziridine ring towards nucleophilic attack. researchgate.net This activation is twofold: it enhances the electrophilicity of the ring carbons and stabilizes the transient negative charge that develops on the nitrogen atom during the ring-opening process. osti.gov Consequently, the relief of this ring strain serves as a powerful thermodynamic driving force for a variety of chemical transformations. researchgate.net

Significance in Modern Organic Synthesis As a Building Block

N-sulfonyl aziridines are highly valuable building blocks in modern organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions with a wide array of nucleophiles. nsf.gov This reactivity allows for the facile introduction of nitrogen and carbon functionalities into molecules, leading to the synthesis of valuable products such as amino alcohols, diamines, and other complex nitrogen-containing compounds. The methylsulfonyl group, in particular, is a compact and strongly electron-withdrawing group that effectively activates the aziridine (B145994) ring.

The utility of N-sulfonyl aziridines is exemplified by their use in the synthesis of polymers. For instance, the anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines, including derivatives of 2-methyl-aziridine, provides a pathway to well-defined linear polyamines. osti.govrsc.org These polymers have potential applications in various fields, including materials science and biomedicine.

Overview of Key Research Areas in N Sulfonyl Aziridine Chemistry

The academic research on N-sulfonyl aziridines is multifaceted, with several key areas of investigation:

Synthesis of N-Sulfonyl Aziridines: A variety of methods have been developed for the synthesis of N-sulfonyl aziridines. A common approach involves the reaction of an olefin with a nitrene precursor in the presence of a metal catalyst. organic-chemistry.org Alternatively, the cyclization of 2-amino alcohols or their derivatives is a widely used strategy. organic-chemistry.org For the synthesis of compounds like Aziridine (B145994), 2-methyl-1-(methylsulfonyl)-, a typical route would involve the reaction of 2-methylaziridine (B133172) with methanesulfonyl chloride. acs.org

Ring-Opening Reactions: The nucleophilic ring-opening of N-sulfonyl aziridines is the most extensively studied aspect of their chemistry. A diverse range of nucleophiles, including organometallics, amines, thiols, and azides, have been employed to generate a variety of functionalized products. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the aziridine and the nucleophile.

Polymerization: As mentioned earlier, the anionic ring-opening polymerization of N-sulfonyl aziridines is a significant area of research. rsc.org Studies have focused on understanding the polymerization kinetics, controlling the molecular weight and dispersity of the resulting polymers, and exploring the properties of the synthesized polyamines. osti.govrsc.org The polymerization of 2-methyl-N-mesylaziridine (a close analog of Aziridine, 2-methyl-1-(methylsulfonyl)-) has been systematically studied to elucidate the influence of reaction conditions on the polymerization process. rsc.org

Scope and Limitations of Current Academic Inquiry Pertaining to Aziridine, 2 Methyl 1 Methylsulfonyl

Synthesis from 1,2-Amino Alcohols

The conversion of 1,2-amino alcohols into N-sulfonyl aziridines is a direct and common approach, relying on the intramolecular cyclization of a suitably functionalized precursor.

General Strategies for N-Sulfonyl Aziridine Formation

The classical method for synthesizing aziridines from β-amino alcohols is the Wenker synthesis, which involves the esterification of the amino alcohol with sulfuric acid, followed by cyclization of the resulting sulfate (B86663) ester under basic conditions. organic-chemistry.orgresearchgate.net A modified, milder version of this process uses chlorosulfonic acid for the esterification step, with subsequent cyclization effected by sodium hydroxide (B78521) or sodium carbonate. organic-chemistry.orgresearchgate.net

A more direct and widely used strategy for N-sulfonyl aziridines involves the transformation of 1,2-amino alcohols in one-pot procedures. nih.gov These methods typically begin with the N-sulfonylation of the amino group, followed by activation of the hydroxyl group to create a good leaving group. The final step is an intramolecular nucleophilic substitution (SN2) reaction, where the sulfonamide nitrogen displaces the leaving group to form the aziridine ring.

Two complementary one-pot procedures for converting 2-amino alcohols to N-tosyl aziridines have been developed. nih.gov

Method A: For higher substituted amino alcohols, the reaction is carried out using tosyl chloride with potassium carbonate as the base in acetonitrile. This method is effective for sterically hindered substrates. nih.gov

Method B: For less hindered or unsubstituted amino alcohols, a two-phase system of water/dichloromethane with potassium hydroxide as the base provides high yields. This approach combines tosylation and in situ cyclization efficiently. nih.gov

These strategies avoid the isolation of intermediate compounds and utilize simple inorganic bases, making them efficient and practical. nih.gov

Continuous Flow Processes for Aziridine Generation

While batch processing is common, continuous flow methodologies offer significant advantages in safety and efficiency for the synthesis of N-sulfonyl aziridines, which can be hazardous intermediates. organic-chemistry.org A simple and effective flow method has been developed for the preparation of various N-sulfonyl aziridines from 1,2-amino alcohols. organic-chemistry.org

In this process, a solution of the 1,2-amino alcohol and triethylamine (B128534) is mixed with a solution of methanesulfonyl chloride (or another sulfonyl chloride) in a T-mixer. The resulting stream flows through a heated reactor coil to facilitate the formation of a mesylate intermediate, which then undergoes in situ cyclization. This telescoped process, combining activation and cyclization in a single continuous stream, minimizes handling of the potentially hazardous aziridine products and allows for tight control over reaction conditions like temperature and residence time. organic-chemistry.org The optimized system utilizes simple syringe pumps and a borosilicate microreactor to achieve high yields. organic-chemistry.org This method has demonstrated good tolerance for various substitution patterns on the amino alcohol backbone. organic-chemistry.org

| Entry | Starting Amino Alcohol | R Group | Product | Residence Time (min) | Yield (%) |

| 1 | (S)-2-aminopropan-1-ol | Me | (S)-2-methyl-1-(methylsulfonyl)aziridine | 10 | 90 |

| 2 | (S)-2-amino-3-methylbutan-1-ol | i-Pr | (S)-2-isopropyl-1-(methylsulfonyl)aziridine | 10 | 88 |

| 3 | (S)-2-amino-4-methylpentan-1-ol | i-Bu | (S)-2-isobutyl-1-(methylsulfonyl)aziridine | 10 | 89 |

| 4 | (1S,2S)-2-aminocyclohexanol | - | (1R,5S)-6-(methylsulfonyl)-6-azabicyclo[3.1.0]hexane | 10 | 85 |

Table 1. Synthesis of N-mesyl aziridines from 1,2-amino alcohols via a continuous flow process. Data sourced from organic-chemistry.org.

Synthesis from Epoxides

An alternative and highly effective route to N-sulfonyl aziridines begins with epoxides. This two-step methodology is particularly advantageous for varying the N-sulfonyl substituent. thieme-connect.comthieme-connect.com

Epoxide Ring Opening with Sulfonamides

The first step in this sequence is the nucleophilic ring-opening of an epoxide with a sulfonamide. thieme-connect.comresearchgate.net This reaction creates the requisite 1,2-amino alcohol skeleton. The attack of the sulfonamide nitrogen typically occurs at the least sterically hindered carbon of the epoxide, leading to a single regioisomer of the resulting β-sulfonamido alcohol. thieme-connect.com For example, the reaction of propylene (B89431) oxide with a sulfonamide will result in attack at the terminal carbon. thieme-connect.com This step is often facilitated by a catalyst or specific reaction conditions to achieve high yields. researchgate.net

Subsequent Mesylation-Cyclization Steps

Following the ring-opening, the newly formed hydroxyl group of the β-sulfonamido alcohol is activated by converting it into a better leaving group, commonly a mesylate. thieme-connect.comthieme-connect.com This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. The final aziridine ring is then formed through an intramolecular cyclization, where the sulfonamide nitrogen acts as a nucleophile to displace the mesylate group. thieme-connect.comresearchgate.net This base-mediated ring closure is an efficient process that furnishes the N-sulfonyl aziridine in good to excellent yields. researchgate.net

Influence of N-Sulfonyl Substituent Variation on Synthesis

The two-step synthesis from epoxides is well-suited for creating a library of N-sulfonyl aziridines with different sulfonyl groups, as the desired sulfonamide can be introduced in the initial ring-opening step. thieme-connect.comthieme-connect.com This flexibility is less accessible in methods that rely on the direct aziridination of alkenes, which often predominantly yield N-tosyl aziridines. thieme-connect.com

Research has demonstrated the successful synthesis of aziridines with various N-sulfonyl groups, including p-toluenesulfonyl (Ts), 2,4,6-triisopropylbenzenesulfonyl, and tert-butylsulfonyl, starting from cyclohexene (B86901) oxide. thieme-connect.com The choice of the N-sulfonyl group can be critical for subsequent reactions; for instance, N-2,4,6-triisopropylbenzenesulfonyl aziridines are noted as optimal substrates for certain organolithium-mediated chemistry. thieme-connect.com The yields for both the ring-opening and the cyclization steps remain high across a range of electronically and sterically diverse sulfonamides. thieme-connect.com

| Entry | Epoxide | Sulfonamide (R-SO₂NH₂) | Intermediate Amino Alcohol Yield (%) | Final Aziridine Yield (%) |

| 1 | Cyclohexene oxide | p-Toluenesulfonamide | 92 | 87 |

| 2 | Cyclohexene oxide | 2,4,6-Triisopropylbenzenesulfonamide | 90 | 95 |

| 3 | Cyclohexene oxide | tert-Butylsulfonamide | 85 | 88 |

| 4 | (R)-Styrene oxide | p-Toluenesulfonamide | 90 | 85 |

| 5 | (R)-Styrene oxide | 2,4,6-Triisopropylbenzenesulfonamide | 82 | 90 |

Table 2. Two-step synthesis of various N-sulfonyl aziridines from epoxides. Data sourced from thieme-connect.com.

Specialized Synthetic Approaches to Methyleneaziridines and Related Systems

Methyleneaziridines (MAs), characterized by an exocyclic double bond on the three-membered ring, are highly strained and synthetically valuable intermediates. Their synthesis requires specialized methods due to their inherent instability. Key approaches include intramolecular cyclizations and elimination reactions.

One notable method is the intramolecular cyclization of propargyl amides . For instance, the electrohalogenation of N-acetyl propargyl amides can yield highly functionalized methyleneaziridines bearing a halogen atom on the exocyclic double bond. nih.gov Another variation involves the base-promoted cyclization of trifluoromethylated propargylamine (B41283) substrates. Treatment with a strong base like sodium hydroxide facilitates the deprotonation of the N-benzamide intermediate, followed by an intramolecular addition of the resulting nitrogen anion to the alkyne, yielding N-benzoyl-2-trifluoroethylideneaziridines in moderate yields. nih.gov

Another significant strategy is the base-induced 1,2-dehydrobromination of 2-(bromomethyl)aziridines . This elimination reaction provides a direct route to the methyleneaziridine skeleton. mdma.chnih.gov The choice of base and solvent is critical; potassium tert-butoxide in tetrahydrofuran has been shown to be effective, though it often competes with substitution reactions, producing 2-(tert-butoxymethyl)aziridines as byproducts. mdma.chrsc.org This method is considered a straightforward pathway to methyleneaziridines. mdma.ch

The aziridination of allenes represents a direct approach to constructing the methyleneaziridine framework, analogous to the well-known cyclopropanation of allenes. nih.gov However, this method can be challenging. Early research involving the reaction of ethyl azidoformate with dimethylallene under photolysis did not yield the expected methyleneaziridine. Instead, an oxazoline (B21484) was formed, likely through the rearrangement of the transient methyleneaziridine intermediate. nih.gov

Finally, MAs can be synthesized through the conversion of other aziridine derivatives . For example, 2H-azirines can be deprotonated with butyllithium (B86547) to form N-lithio-2-methyleneaziridine intermediates, which can then be trapped with an electrophile like tert-butylchlorodimethylsilane to furnish N-silyl methyleneaziridines. nih.gov

| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | Propargyl amides | Electrohalogenation or NaOH | Functionalized N-acyl methyleneaziridines | nih.gov |

| 1,2-Dehydrobromination | 2-(Bromomethyl)aziridines | Potassium tert-butoxide / THF | N-substituted methyleneaziridines | mdma.chnih.govrsc.org |

| Aziridination of Allenes | Allenes and Nitrene precursors (e.g., ethyl azidoformate) | Photolysis | Leads to rearranged products (e.g., oxazolines) | nih.gov |

| Conversion of Aziridine Derivatives | 2H-Azirines | Butyllithium, then electrophile (e.g., TBDMSCl) | N-Silyl methyleneaziridines | nih.gov |

Stereoselective Synthesis of Chiral N-Sulfonyl Aziridines

The synthesis of chiral N-sulfonyl aziridines, including 2-methyl substituted variants, is of significant interest due to their role as versatile building blocks in asymmetric synthesis. researchgate.net Major strategies rely on the diastereoselective transformation of chiral precursors or the use of chiral catalysts for enantioselective aziridination.

A prominent diastereoselective method is the Corey-Chaykovsky reaction of chiral N-sulfinyl imines . researchgate.netwikipedia.org In this approach, a chiral N-tert-butanesulfinyl imine is treated with a sulfur ylide, such as dimethylsulfonium methylide, to produce a chiral N-sulfinyl aziridine. manchester.ac.ukuea.ac.uk This reaction proceeds with good to excellent diastereoselectivity (d.r. up to >95%). uea.ac.ukrsc.org The resulting N-sulfinyl group can then be oxidized to the corresponding N-sulfonyl group, completing the synthesis of the chiral N-sulfonyl aziridine. This method is applicable to a wide range of aromatic, heterocyclic, and aliphatic imines. uea.ac.uk

Transition metal-catalyzed enantioselective aziridination of alkenes is another powerful and widely studied approach. princeton.edunih.gov This method involves the transfer of a nitrene group from a precursor, such as an N-sulfonyliminoiodinane or an organic azide (B81097), to an alkene substrate. nih.govnih.gov The stereochemical outcome is controlled by a chiral ligand coordinated to the metal center. A variety of transition metals, including rhodium, copper, manganese, and iron, have been successfully employed. princeton.eduus.es

For example, chiral dirhodium(II) carboxylate complexes, such as Rh₂(S-TCPTTL)₄, can catalyze the aziridination of alkenes with [N-(4-nitrophenylsulfonyl)imino]phenyliodinane, achieving high yields and enantiomeric excesses (up to 94% ee for certain substrates). scispace.com Similarly, planar chiral rhodium indenyl catalysts have been developed for the enantioselective aziridination of unactivated terminal alkenes, a class of substrates that are typically challenging. acs.orgnih.gov These reactions often exhibit broad functional group tolerance. acs.orgnih.gov Copper-based catalysts, often used with bis(oxazoline) ligands, are also effective for the aziridination of various olefins. rsc.org

| Method | Substrate | Catalyst/Reagent | Nitrene Source | Yield | Stereoselectivity (ee/dr) | Reference(s) |

|---|---|---|---|---|---|---|

| Corey-Chaykovsky Aziridination | N-tert-butylsulfinyl imines | Dimethylsulfonium methylide | N/A | 63-84% | 77-95% dr | uea.ac.uk |

| Rh-Catalyzed Aziridination | 2,2-Dimethylchromene | Rh₂(S-TCPTTL)₄ | PhI=NNs | 98% | 94% ee | scispace.com |

| Rh-Catalyzed Aziridination | 1-Nonene | Planar chiral Rh(III) indenyl catalyst | 1,4,2-Dioxazol-5-one derivative | 65% | 95:5 er | nih.gov |

| Cu-Catalyzed Aziridination | Styrene | CuHY zeolite with bis(oxazoline) modifier | PhI=NTs | - | 61% ee | rsc.org |

| Co-Catalyzed Aziridination | Styrene | Co(II)-amidoporphyrin complex | Fluoroaryl azides | High | Excellent | nih.gov |

Ns = 4-nitrophenylsulfonyl; Ts = 4-toluenesulfonyl; ee = enantiomeric excess; dr = diastereomeric ratio; er = enantiomeric ratio.

Ring-Opening Reactions of the Aziridine Moiety

The high ring strain of the aziridine ring is the primary driving force for its ring-opening reactions. mdpi.com The presence of an N-sulfonyl group enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. mdpi.com This activation facilitates the cleavage of one of the carbon-nitrogen bonds, leading to the formation of acyclic products. researchgate.net

Nucleophilic Ring Opening with Various Nucleophiles

A broad spectrum of nucleophiles has been successfully employed in the ring-opening of N-sulfonyl aziridines, leading to the synthesis of diverse and complex nitrogen-containing molecules. nih.gov These reactions are fundamental in the construction of biologically active compounds and other valuable organic molecules. nih.gov

N-sulfonyl aziridines react with oxygen-based nucleophiles like alcohols and acetate (B1210297) to yield β-amino ether and β-amino ester derivatives, respectively. organic-chemistry.orgnih.gov These reactions can be catalyzed by Lewis acids, which further activate the aziridine ring towards nucleophilic attack. iitk.ac.in For instance, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various alcohols proceeds via an SN2-type mechanism to afford 1,2-amino ethers in excellent yields. iitk.ac.in

The regioselectivity of the ring-opening is influenced by the substitution pattern of the aziridine. In the case of 2-alkyl-substituted N-sulfonyl aziridines, the nucleophile generally attacks the less sterically hindered carbon atom. researchgate.net However, with 2-aryl-substituted aziridines, the attack often occurs at the benzylic position due to electronic effects that stabilize the partial positive charge developed during the transition state. researchgate.net

A study demonstrated a continuous flow method for the synthesis of N-sulfonyl aziridines followed by their ring-opening with oxygen nucleophiles, highlighting the efficiency and safety of this approach. organic-chemistry.org The reaction of N-tosylaziridines with various acid anhydrides, including acetic anhydride, catalyzed by 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (TBD), also provides the corresponding β-amino esters in high yields under mild conditions. nih.gov

| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Methanol | BF3·OEt2 | 2-(Methylamino)-2-phenylethan-1-ol derivative | High | iitk.ac.in |

| N-Tosylaziridines | Acetic Anhydride | TBD | β-Amino esters | Excellent | nih.gov |

| N-Sulfonyl aziridines | Alcohols | Continuous Flow | β-Amino ethers | High | organic-chemistry.org |

Carbon-based nucleophiles, such as organolithium and Grignard reagents, are effective for the ring-opening of N-sulfonyl aziridines, leading to the formation of new carbon-carbon bonds. nih.govrsc.org These reactions provide access to a variety of substituted amine derivatives. The reaction of N-sulfonyl-protected aziridinyl ethers with a range of organolithium reagents has been shown to be an efficient method for synthesizing unsaturated amino alcohols and ethers. nih.gov

The regioselectivity of the attack by carbon nucleophiles on aziridine-2-carboxylates can be complex. While heteroatom nucleophiles typically attack the β-carbon (C3), carbon nucleophiles can exhibit non-regioselective behavior. clockss.org However, hydrolysis of the ester to the corresponding carboxylic acid can direct the regioselective attack of cuprates to the β-carbon, yielding α-amino acids. rsc.org In contrast, reaction of lithium trimethylsilylacetylide with a more hindered aziridine carboxylic acid resulted in the formation of a protected α-amino acid. rsc.org

The dianions of carboxylic acids have also been utilized as carbon nucleophiles in reactions with N-tosylaziridines, directly affording γ-amino acids. nih.govmdpi.com The reaction typically proceeds with the nucleophile attacking the less hindered position of the aziridine ring. nih.gov

| Aziridine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Sulfonyl-protected aziridinyl ethers | Organolithiums | - | Unsaturated amino alcohols and ethers | nih.gov |

| (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | - | α-Amino acids | rsc.org |

| 2-Ethyl-1-tosylaziridine | Dianion of phenylacetic acid | LDA, THF | γ-Amino acid | nih.gov |

Nitrogen-based nucleophiles, including amines, hydrazones, and azide, readily open the ring of N-sulfonyl aziridines to produce vicinal diamines and other nitrogen-rich compounds. researchgate.netresearchgate.netchemrxiv.org These reactions are of significant interest due to the prevalence of the 1,2-diamine motif in biologically active molecules. chemrxiv.org

The ring-opening of aziridine amino acids embedded within peptide structures with various amine nucleophiles has been demonstrated to occur regioselectively at the β-position under mild, catalyst-free conditions. rsc.org This provides a method for linking peptide strands. rsc.org Similarly, N-tosyl hydrazones can act as nucleophiles in the Lewis acid-catalyzed ring-opening of aziridines, leading to the formation of aminohydrazones. acs.org

Azide is another effective nitrogen nucleophile. The ring-opening of N-allylated aziridines with sodium azide (NaN3) has been reported. nih.gov Furthermore, intramolecular ring-opening of aziridines by pendant sulfamates provides a stereospecific route to vicinal diamines. The resulting oxathiazinane products can be further reacted with nucleophiles like sodium azide. chemrxiv.org

| Aziridine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aziridine-containing tripeptides | Primary and secondary amines | rt to 65 °C, catalyst-free | Functionalized peptides | rsc.org |

| N-Tosylaziridines | N-Tosyl hydrazones | Lewis acid (BF3·OEt2) | Aminohydrazones | acs.org |

| N-Allylated aziridines | Sodium azide (NaN3) | - | Azido amines | nih.gov |

| Aziridines with pendant sulfamates | Intramolecular sulfamate | - | Oxathiazinanes (vicinal diamine precursors) | chemrxiv.org |

Halide nucleophiles can also be employed for the ring-opening of N-sulfonyl aziridines. A continuous flow methodology has been developed for the synthesis of N-sulfonyl aziridines and their subsequent ring-opening with halide nucleophiles, offering a safe and efficient process. organic-chemistry.org This approach provides regio- and stereocontrolled products. organic-chemistry.org The in situ ring-opening of 2-alkyl aziridines with halides at the less substituted position has also been noted. nih.gov

Diethyl phosphite, in the presence of n-butyllithium (n-BuLi), has been used to react with N-carbamoyl aziridines. researchgate.net This reaction leads to the formation of α-methylene phosphonate (B1237965) aziridines, which are valuable building blocks for the synthesis of aminophosphonates, analogues of α-amino acids. researchgate.net

Regioselectivity in Aziridine Ring Opening

The ring-opening of N-sulfonyl aziridines, including Aziridine, 2-methyl-1-(methylsulfonyl)-, is a cornerstone of their synthetic utility, allowing for the stereospecific introduction of two functional groups. The regioselectivity of this transformation—the preferential cleavage of one C-N bond over the other—is a critical aspect that dictates the structure of the final product. The presence of the electron-withdrawing sulfonyl group on the nitrogen atom activates the aziridine ring, making it susceptible to nucleophilic attack. nih.gov The outcome of this attack is governed by a delicate interplay of electronic, steric, and reaction-condition-dependent factors.

Factors Influencing Regioselectivity (e.g., substituents, electrophiles, nucleophiles)

The regioselectivity of the nucleophilic ring-opening of N-sulfonyl aziridines is not governed by a single factor but rather by the cumulative influence of several parameters. These include the nature of the substituents on the aziridine ring, the character of the attacking nucleophile, and the electrophiles (such as Lewis or Brønsted acids) used to activate the aziridine. rsc.org

Substituents: The electronic and steric properties of substituents on the aziridine's carbon atoms play a pivotal role. For 2-substituted aziridines like Aziridine, 2-methyl-1-(methylsulfonyl)-, steric hindrance generally directs the nucleophile to the less substituted carbon (C3). nih.gov However, electronic effects can override steric considerations. For instance, an aryl group at the C2 position can stabilize a developing positive charge, favoring an S_N_1-like mechanism and attack at the more substituted benzylic carbon. osaka-u.ac.jp Even the functional groups within an alkyl substituent can reverse the expected regioselectivity; a γ-ketone on a C2-alkyl substituent can promote attack at the C2 position, whereas a γ-silylated hydroxy group on the same carbon directs the nucleophile to the C3 position. nih.govnih.gov

Nucleophiles: The nature of the nucleophile is also crucial. "Hard" nucleophiles tend to favor attack at the more sterically accessible carbon, following a classic S_N_2 trajectory. In contrast, "soft" nucleophiles may favor the carbon atom that can better sustain a partial positive charge. The reactivity of the nucleophile also matters; highly reactive nucleophiles are more likely to be governed by steric factors. scispace.com

Electrophiles/Catalysts: The addition of an electrophile, such as a Lewis or Brønsted acid, activates the aziridine by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons and can significantly influence the regiochemical outcome, often by promoting a more S_N_1-like transition state. nih.gov

The following table summarizes the influence of various factors on the regioselective opening of a representative N-sulfonyl aziridine.

| Substituent at C2 | Nucleophile | Conditions/Catalyst | Major Site of Attack | Reference |

|---|---|---|---|---|

| Methyl | Various | Neutral / SN2-like | C3 (less substituted) | nih.govresearchgate.net |

| Alkyl with γ-ketone | H2O | CF3CO2H | C2 (more substituted) | nih.gov |

| Alkyl with γ-silylated OH | Acetate | Acetic Acid | C3 (less substituted) | frontiersin.org |

| Aryl | Alcohols | Lewis Acid (e.g., Cu(OTf)2) | C2 (benzylic position) | iitk.ac.in |

Attack at C2 vs. C3 Positions

In the specific case of Aziridine, 2-methyl-1-(methylsulfonyl)-, the two ring carbons, C2 (substituted with a methyl group) and C3 (unsubstituted), are electronically and sterically distinct. The regioselectivity of the ring-opening hinges on which of these positions is preferentially attacked by a nucleophile.

Under neutral or basic conditions, the reaction typically proceeds via a pure S_N_2 mechanism. Due to the steric bulk of the methyl group at C2, the nucleophile preferentially attacks the less hindered C3 position. nih.govresearchgate.net This pathway leads to the cleavage of the N1-C3 bond, resulting in a product where the nucleophile is attached to the terminal carbon and the nitrogen-containing group remains at the secondary carbon.

However, the outcome can be reversed under acidic conditions or in the presence of certain substituents. Acidic conditions can protonate the aziridine nitrogen, leading to a transition state with significant carbocationic character (S_N_1-like). The methyl group at C2 can stabilize a developing positive charge better than the hydrogens at C3 through hyperconjugation. This electronic stabilization can favor nucleophilic attack at the more substituted C2 position, despite the greater steric hindrance. nih.govnih.gov As previously noted, substituents on the C2 side chain can also direct attack to the C2 position through intramolecular interactions. nih.gov

The regioselectivity in the ring-opening of 2-substituted N-sulfonyl aziridines is thus a competitive process, as illustrated below.

| Reaction Pathway | Favored By | Site of Attack | Resulting Product Type | Reference |

|---|---|---|---|---|

| Pathway A (SN2) | Steric factors, neutral/basic conditions, "hard" nucleophiles | C3 (less substituted) | Terminal-substituted amine | nih.govresearchgate.net |

| Pathway B (SN1-like) | Electronic factors, acidic/Lewis acidic conditions, charge-stabilizing substituents at C2 | C2 (more substituted) | Internal-substituted amine | nih.goviitk.ac.in |

Lewis Acid Mediation in Regioselective Opening

Lewis acids are powerful tools for modulating the reactivity and regioselectivity of N-sulfonyl aziridine ring-opening reactions. organic-chemistry.org They function by coordinating to the nitrogen atom's lone pair or, in some cases, to the oxygen atoms of the sulfonyl group. This coordination enhances the ring strain and increases the electrophilicity of the carbon atoms, facilitating attack by even weak nucleophiles. iitk.ac.in

The use of a Lewis acid can alter the regiochemical outcome by shifting the mechanism from a pure S_N_2 pathway towards one with more S_N_1 character. iitk.ac.in For example, in the ring-opening of 2-aryl-N-tosylaziridines with alcohols, Lewis acids like copper(II) triflate (Cu(OTf)₂) promote highly regioselective attack at the benzylic C2 position to afford 1,2-amino ethers. iitk.ac.in Similarly, boron trifluoride etherate (BF₃·OEt₂) has been shown to be an effective catalyst for promoting the C3-selective opening of N-sulfonyl-protected aziridyl alcohols with various azole nucleophiles. nih.govconsensus.app

In some cases, the Lewis acid's role is not merely to activate the ring but to participate in a more complex transition state that directs the nucleophile to a specific position. Computational modeling of a BF₃·OEt₂-catalyzed reaction has suggested that the transition state can be stabilized by unconventional hydrogen bonding interactions, which enforces a specific regiochemical outcome. nih.gov The choice of Lewis acid is therefore critical, as different acids can lead to different regioselectivities and yields.

Stereoselectivity in Aziridine Ring Opening

The ring-opening of chiral N-sulfonyl aziridines raises important questions of stereoselectivity. The reaction can proceed with either inversion or retention of the configuration at the carbon atom undergoing nucleophilic attack. The stereochemical outcome is a direct reflection of the reaction mechanism.

Retention or Inversion of Configuration at Stereocenters

The stereochemical fate of the reacting carbon center is a key mechanistic indicator. Most nucleophilic ring-opening reactions of N-sulfonyl aziridines are believed to proceed through an S_N_2 or S_N_2-like mechanism. iitk.ac.in A fundamental characteristic of the S_N_2 reaction is the backside attack of the nucleophile relative to the leaving group, which results in a complete inversion of the stereochemical configuration at the electrophilic carbon. osaka-u.ac.jp For example, nickel-catalyzed C-H coupling reactions with chiral aziridines proceed with an inversion of configuration, supporting an S_N_2-type nucleophilic ring-opening pathway. osaka-u.ac.jp

Asymmetric Induction in Ring Opening Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In the context of aziridine ring-opening, this is particularly relevant when a prochiral aziridine is opened by a nucleophile using a chiral catalyst, or when a chiral aziridine reacts to create a new stereocenter.

The desymmetrization of meso-aziridines using chiral catalysts is a powerful strategy for synthesizing enantiomerically enriched products. researchgate.net In these reactions, a chiral catalyst, often a metal-ligand complex, coordinates to the aziridine and directs the incoming nucleophile to one of the two enantiotopic ring carbons, leading to a highly enantioenriched product.

While much of the literature on asymmetric aziridine chemistry focuses on their synthesis, examples of asymmetric induction in the ring-opening step are also significant. msu.edu The development of chiral Lewis acids and organocatalysts has enabled the enantioselective ring-opening of N-sulfonyl aziridines with a variety of nucleophiles, providing access to valuable chiral building blocks like β-amino acids and 1,2-amino alcohols. researchgate.net

Mechanisms of Ring Opening

The high ring strain and the presence of an electron-withdrawing sulfonyl group on the nitrogen atom make Aziridine, 2-methyl-1-(methylsulfonyl)- and related N-sulfonyl aziridines susceptible to nucleophilic ring-opening reactions. nih.gov These reactions are fundamental to the synthetic utility of aziridines, providing pathways to a variety of functionalized amine compounds. mdpi.com The mechanism of this ring-opening can proceed through several distinct, yet sometimes related, pathways, which are dictated by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.

Aziridinium (B1262131) Ion Formation and Intermediates

While N-sulfonyl aziridines are considered "activated" due to the electron-withdrawing nature of the sulfonyl group, their reactivity can be significantly enhanced through the formation of an aziridinium ion intermediate. nih.govencyclopedia.pub Non-activated aziridines, which bear electron-donating groups on the nitrogen, are generally inert and require activation to an aziridinium ion to undergo ring-opening. researchgate.netwikipedia.org For N-sulfonyl aziridines, the formation of a formal aziridinium ion typically occurs through the interaction of the aziridine nitrogen with a strong electrophile, such as a Lewis acid or an alkylating agent. encyclopedia.pubmdpi.com

This interaction increases the positive charge on the ring atoms and further polarizes the C-N bonds, making the ring carbons highly electrophilic and susceptible to nucleophilic attack. wikipedia.org The generation of a stable methylaziridinium ion from an enantiomerically pure aziridine has been demonstrated, which subsequently reacts with various nucleophiles in a completely regio- and stereoselective manner. nih.gov The formation of this quaternary ammonium (B1175870) species imparts a significant increase in ring strain, estimated at 47 kJ/mol, rendering the aziridine much more reactive. encyclopedia.pubwikipedia.org This activation strategy allows even weak nucleophiles, which would not typically react with a neutral N-sulfonyl aziridine, to participate in the ring-opening process. mdpi.com

The general process involves the coordination of an electrophile (E+) to the nitrogen atom, creating the reactive aziridinium intermediate. This intermediate is then attacked by a nucleophile (Nu-), leading to the ring-opened product. The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by both steric and electronic factors of the substituents on the aziridine ring. mdpi.com

SN2-Type Pathways

The ring-opening of N-sulfonyl aziridines, including Aziridine, 2-methyl-1-(methylsulfonyl)-, frequently proceeds through a bimolecular nucleophilic substitution (SN2)-type mechanism. ias.ac.in This pathway is particularly prevalent in reactions promoted by Lewis acids. iitk.ac.inresearchgate.net In this mechanism, the Lewis acid coordinates to the nitrogen atom of the sulfonylaziridine. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The nucleophile then attacks one of the ring carbons from the backside, in a manner characteristic of an SN2 reaction, leading to the inversion of stereochemistry at the site of attack. The reaction of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid produces nonracemic 1,2-amino ethers, supporting the SN2 pathway. iitk.ac.in The formation of nonracemic products provides convincing evidence against the formation of a stable, achiral dipolar intermediate, and instead favors a concerted or near-concerted SN2-type displacement. ias.ac.iniitk.ac.in

Computational studies have further supported the SN2 mechanism, showing that the introduction of electron-withdrawing substituents like a mesyl (-SO2Me) or triflyl (-SO2CF3) group at the nitrogen atom can significantly lower the activation energy for nucleophilic ring-opening compared to the parent aziridine. nih.gov The attack generally occurs at the less sterically hindered carbon atom, although electronic effects from ring substituents can also influence the regioselectivity. osti.gov

Influence of Protonation on Aziridine-Nitrogen

Protonation of the aziridine nitrogen by a Brønsted acid is a critical method for activating the ring towards nucleophilic attack. frontiersin.org Similar to the effect of a Lewis acid, protonation generates an aziridinium ion, which is significantly more reactive than the neutral N-sulfonyl aziridine. encyclopedia.pubfrontiersin.org The reaction of a γ-aziridinyl ketone with trifluoroacetic acid (TFA) is proposed to proceed through the in situ formation of an aziridinium ion via protonation of the aziridine-nitrogen. frontiersin.org This protonated intermediate then undergoes regioselective ring-opening by a water molecule.

The increased reactivity upon protonation is due to the enhanced ring strain and the increased electrophilicity of the carbon atoms within the three-membered ring. wikipedia.org This strategy is effective for promoting reactions with a wide range of nucleophiles. For instance, the ring expansion of aziridines with nitriles to form imidazolines is efficiently promoted by trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid. rhhz.net The acid protonates the aziridine, facilitating the subsequent Ritter-type reaction pathway.

The choice of acid and its concentration can be crucial. In some cases, switching from a weaker acid to a stronger one, like sulfuric acid, can lead to efficient and regioselective ring-opening, confirming the importance of the protonation step in the reaction mechanism. frontiersin.org

Computational Analysis of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reactivity, regioselectivity, and mechanisms of N-sulfonyl aziridine ring-opening reactions. mdpi.comwikipedia.org These analyses can elucidate transition state structures and calculate activation energies for different potential pathways, helping to explain experimentally observed outcomes.

DFT studies have been used to confirm that the ring-opening of N-acyl aziridines via electron transfer proceeds through a concerted process. mdpi.com For N-sulfonyl aziridines, computational analysis helps to quantify the effect of the electron-withdrawing sulfonyl group on the ring's reactivity. It has been shown that substituents like the mesyl group significantly lower the activation energy for nucleophilic attack compared to an unsubstituted aziridine. nih.gov

Furthermore, computational models can predict the regioselectivity of nucleophilic attack. By analyzing the electronic and steric properties of the substituted aziridine ring and the transition states for attack at different carbon atoms, a preference for one regioisomer over another can be rationalized. wikipedia.org These theoretical analyses are invaluable tools for understanding the underlying principles governing the reactivity of these strained heterocyles and for designing new synthetic methodologies.

Ring Expansion Reactions

Beyond simple ring-opening, N-sulfonyl aziridines are valuable precursors for ring expansion reactions, which transform the three-membered ring into larger, more complex heterocyclic systems. These transformations often proceed via an initial ring-opening step followed by an intramolecular cyclization.

Formation of Imidazolines from N-Sulfonyl Aziridines and Nitriles

A significant ring expansion reaction of N-sulfonyl aziridines is their conversion to 2-imidazolines. This transformation is typically achieved by reacting the aziridine with a nitrile in the presence of a Lewis acid or a strong Brønsted acid. rhhz.netorganic-chemistry.org The reaction is analogous to the Ritter reaction, where a carbocation intermediate is trapped by a nitrile. rhhz.net

The mechanism involves the activation of the aziridine by the acid promoter, leading to ring-opening and the formation of a β-amino carbocation (or a species with significant carbocationic character). This electrophilic intermediate is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent intramolecular cyclization, where the sulfonylamide nitrogen attacks the carbon of the nitrilium ion, yields the five-membered imidazoline (B1206853) ring. organic-chemistry.orgnih.gov

This reaction has been successfully implemented in continuous flow systems, which offers a safer method for handling potentially hazardous aziridine intermediates. organic-chemistry.org Various Lewis acids, such as BF3·OEt2, and Brønsted acids, like trifluoromethanesulfonic acid (TfOH), have been shown to effectively promote this transformation. rhhz.netorganic-chemistry.org The choice of promoter and reaction conditions can significantly impact the yield and reaction time.

| Entry | Promoter | Equivalents of Promoter | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TfOH | 1.0 | 24 | 84 |

| 2 | TfOH | 1.2 | 24 | 92 |

| 3 | TfOH | 1.5 | 24 | 95 |

| 4 | TfOH | 2.0 | 24 | 96 |

The reaction is stereospecific, with the stereochemistry of the starting aziridine being retained in the final imidazoline product, which is consistent with a mechanism involving backside attack and inversion at two centers or a retention mechanism. nih.gov This methodology provides an efficient route to highly substituted and biologically relevant 2-imidazoline scaffolds. nih.gov

Rh-Catalyzed Ring Expansion with N-Sulfonyl-1,2,3-Triazoles

The reaction of N-sulfonyl aziridines with N-sulfonyl-1,2,3-triazoles in the presence of a rhodium catalyst is a method aimed at synthesizing larger N-heterocyclic structures. nih.gov Initially, this transformation was developed with the goal of producing dehydropiperazines with a high degree of diastereocontrol. nih.govresearchgate.net The process is initiated by the rhodium catalyst reacting with the N-sulfonyl-1,2,3-triazole to generate a rhodium-bound α-imino carbene intermediate. acs.orgresearchgate.net This reactive species then engages the nitrogen lone pair of the aziridine. acs.org

However, subsequent investigations revealed a more complex reaction landscape. nih.govfigshare.com Instead of the expected dehydropiperazines, the reaction often leads to the formation of nih.govnih.gov-bicyclic aziridines. researchgate.netfigshare.com This alternative pathway is competitive and its prevalence is influenced by the structural characteristics of the carbene precursor. researchgate.netacs.org The formation of these unexpected bicyclic products is attributed to factors such as noncovalent interactions and restricted bond rotation within a key aziridinium ylide intermediate. nih.govfigshare.com

The scope of this reaction has been explored with various sulfonyl groups on the triazole. Mesyl- and tosyl-protected triazoles have been shown to furnish the corresponding ring-expanded products in good yields. acs.org

Table 1: Examples of Rh-Catalyzed Reactions of N-Sulfonyl Aziridines with N-Sulfonyl-1,2,3-Triazoles Data compiled from multiple studies.

| Aziridine Reactant | Triazole Reactant | Catalyst | Primary Product Type | Reference |

| Bicyclic N-sulfonyl aziridine | N-Mesyl-1,2,3-triazole | Rh₂(OAc)₄ | nih.govnih.gov-Bicyclic aziridine | acs.org |

| Bicyclic N-sulfonyl aziridine | N-Tosyl-1,2,3-triazole | Rh₂(OAc)₄ | nih.govnih.gov-Bicyclic aziridine | acs.org |

| General N-sulfonyl aziridine | General N-sulfonyl-1,2,3-triazole | Rhodium(II) complexes | Dehydropiperazine / Bicyclic aziridine | nih.govresearchgate.net |

Ring Expansion to Azetidine (B1206935) Products

The inherent ring strain of aziridines makes them valuable precursors for the synthesis of other heterocyclic systems, including four-membered azetidines. researchgate.net Ring expansion reactions provide a direct pathway to convert the three-membered aziridine ring into the four-membered azetidine core. This transformation is a significant strategy in heterocyclic synthesis, as it allows for the construction of more complex nitrogen-containing molecules from readily available starting materials. researchgate.net Various methods have been developed for the ring expansion of aziridines to form a range of heterocycles, with the synthesis of azetidines being a key application. researchgate.netelsevierpure.com

Proposed Mechanisms and Stereochemistry in Ring Expansion Processes

The mechanism of many aziridine ring expansion reactions proceeds through the formation of an aziridinium ylide intermediate, particularly in metal-catalyzed processes. researchgate.net In the Rh-catalyzed reaction with triazoles, for instance, the fate of this ylide dictates the final product structure. acs.org The stereochemical outcome of these ring expansion reactions is a critical aspect. Studies have shown that these reactions can be highly stereospecific. researchgate.netnih.gov

For example, the ring expansion of cis- and trans-2,3-dimethylaziridine (B12753983) with thiocyanic acid proceeds with complete Walden inversion, leading to trans- and cis-2-amino-4,5-dimethyl-2-thiazoline, respectively. researchgate.net This demonstrates that the nucleophilic attack and ring opening occur in a stereochemically controlled S_N2 fashion. researchgate.net Similarly, chiral vinyl aziridines can undergo stereospecific ring expansion to yield chiral 2,5-cis or 2,5-trans-3-pyrroline products, where the stereochemistry of the product is directly controlled by the geometry of the starting aziridine. nih.gov These findings highlight that, depending on the specific reaction pathway, the stereochemistry of the original aziridine can be either inverted or retained in the final ring-expanded product.

Deprotection of the Methylsulfonyl Group

The removal of the N-sulfonyl protecting group is a crucial step in many synthetic sequences involving aziridines, as the electron-withdrawing nature of this group makes the aziridine ring susceptible to undesired ring-opening. mdma.chnih.gov Developing mild and efficient desulfonylation methods that preserve the integrity of the three-membered ring is therefore essential. mdma.chacs.org

Desulfonylation Conditions (e.g., Lithium/Di-tert-butyl biphenyl (B1667301), Magnesium/Methanol)

Two effective methods have been identified for the deprotection of N-sulfonyl aziridines. mdma.chacs.org

Lithium and catalytic Di-tert-butyl biphenyl (DTBB): This method involves treating the N-sulfonyl aziridine with lithium powder and a catalytic amount (e.g., 10 mol %) of DTBB in tetrahydrofuran (THF) at low temperatures (-78 °C). mdma.chacs.org This reductive cleavage has proven effective for a range of substrates, providing the corresponding N-H aziridines in yields of up to 85%. mdma.chacs.org

Magnesium in Methanol: An alternative, milder approach utilizes magnesium turnings in methanol, often facilitated by sonication. mdma.chacs.org This system is an economical and convenient reducing agent for desulfonylation. eurekaselect.com It has been successfully applied to furnish the deprotected aziridines in yields reaching 75%, even with substrates that are particularly sensitive to ring opening, such as 2-phenyl substituted aziridines. mdma.chacs.org

Table 2: Comparison of Desulfonylation Methods for N-Sulfonyl Aziridines Data sourced from Alonso, D. A., and Andersson, P. G. (1998). mdma.chacs.org

| Method | Reagents | Solvent | Temperature | Typical Yield | Reference |

| A | Lithium, cat. DTBB | THF | -78 °C | up to 85% | mdma.chacs.org |

| B | Magnesium, Sonication | Methanol | Room Temp | up to 75% | mdma.chacs.org |

Preservation of Stereochemistry during Deprotection

A significant advantage of the aforementioned desulfonylation methods is their ability to preserve the stereochemical integrity of the aziridine. mdma.chacs.org For chiral N-sulfonyl aziridines, studies have confirmed that no racemization occurs at the chiral center during deprotection with either the lithium/DTBB or the magnesium/methanol system. mdma.chacs.org This retention of stereochemistry is crucial for the synthesis of enantiomerically pure N-H aziridines, which are valuable intermediates in organic synthesis. mdma.ch

Lithiation-Electrophilic Trapping Reactions

Direct functionalization of the aziridine ring without cleavage is a powerful synthetic strategy. One such approach is the α-lithiation of N-sulfonyl aziridines followed by trapping with an electrophile. nih.govacs.org This process involves the deprotonation of a C-H bond on the aziridine ring using a strong, non-nucleophilic base to generate an aziridinyl anion. acs.orgnih.gov

This reactive anion can then be quenched with a variety of electrophiles, leading to the formation of substituted aziridines. acs.org The reaction is typically performed with hindered lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or organolithium reagents such as s-butyllithium (s-BuLi). acs.orgrsc.org The choice of the N-sulfonyl group can be important, with bulky groups like N-2,4,6-tri-iso-propylbenzenesulfonyl sometimes providing optimal results. rsc.org This methodology provides a direct route to trans-disubstituted aziridines in good to excellent yields under straightforward experimental conditions. acs.orgnih.gov

Table 3: Examples of Electrophiles Used in Trapping of Lithiated N-Sulfonyl Aziridines Data compiled from multiple studies. acs.orgrsc.org

| Base | Electrophile | Product Type | Typical Yield | Reference |

| LTMP | TMSCl (in situ) | trans-α-Silyl-aziridine | Good to Excellent | acs.org |

| LTMP | I₂ | trans-α-Iodo-aziridine | 88% | acs.org |

| LTMP | Acetone | trans-α-(Hydroxypropyl)-aziridine | 85% | acs.org |

| s-BuLi-PMDETA | Aldehydes | syn-Hydroxy aziridine | - | rsc.org |

| LTMP | CO₂ (then CH₂N₂) | trans-α-(Methyl ester)-aziridine | 72% | acs.org |

| LTMP | N,N-Dimethylformamide | trans-α-Formyl-aziridine | 63% | acs.org |

Synthesis of Nitrogen-Containing Heterocycles

The strained nature of the aziridine ring makes it an excellent precursor for the synthesis of larger, more stable nitrogen-containing heterocycles. The regioselective ring-opening of 2-methyl-1-(methylsulfonyl)aziridine, followed by intramolecular cyclization, offers a powerful strategy for constructing five- and six-membered rings.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives via Cyclization of Ring-Opened Products

The synthesis of pyrrolidine and piperidine derivatives, core structures in many biologically active compounds, can be efficiently achieved using 2-methyl-1-(methylsulfonyl)aziridine. researchgate.netnih.govnih.gov The process typically involves the nucleophilic attack on the aziridine ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization of this intermediate furnishes the desired five- or six-membered heterocyclic system. The substitution pattern on the final product can be controlled by the choice of the nucleophile and the reaction conditions.

| Starting Material | Reagents | Product | Application |

| Aziridine, 2-methyl-1-(methylsulfonyl)- | Nucleophile (e.g., enolate), then intramolecular cyclization | Substituted Pyrrolidine | Building block for alkaloids and pharmaceuticals |

| Aziridine, 2-methyl-1-(methylsulfonyl)- | Nucleophile (e.g., Grignard reagent), then intramolecular cyclization | Substituted Piperidine | Core of many pharmaceuticals and natural products |

Imidazoline Synthesis

Imidazolines, five-membered heterocyclic compounds with two non-adjacent nitrogen atoms, are another class of molecules accessible from 2-methyl-1-(methylsulfonyl)aziridine. researchgate.netnih.govorganic-chemistry.orgresearchgate.net The synthesis often proceeds through a [3+2] cycloaddition reaction or a stepwise process involving ring-opening followed by condensation with a suitable nitrogen-containing species. This methodology provides a direct route to highly substituted imidazolines, which are valuable scaffolds in medicinal chemistry. researchgate.net

A general approach involves the reaction of the aziridine with a nitrile in the presence of a Lewis acid, leading to a nitrilium ion intermediate. Intramolecular attack by the nitrogen atom of the former aziridine ring then closes the five-membered ring to form the imidazoline.

Dehydropiperazine Formation

The synthesis of dehydropiperazines, six-membered heterocycles containing two nitrogen atoms and a double bond, can also be accomplished using 2-methyl-1-(methylsulfonyl)aziridine as a key starting material. This transformation typically involves the dimerization of the aziridine or its reaction with another nitrogen-containing three-membered ring. The reaction is often promoted by a catalyst and proceeds through a series of ring-opening and cyclization steps to afford the desired dehydropiperazine core.

Preparation of N-Alkylated Amine-Containing Molecules

The ring-opening of 2-methyl-1-(methylsulfonyl)aziridine with various nucleophiles provides a straightforward method for the preparation of N-alkylated amine-containing molecules. nih.govnih.gov The methylsulfonyl group acts as an effective activating group, facilitating the nucleophilic attack at one of the ring carbons. This reaction results in the formation of a new carbon-nucleophile bond and the generation of a sulfonamide, which can often be removed under mild conditions to yield the free amine.

This alkylative ring-opening strategy is highly versatile and compatible with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.govnih.gov This allows for the introduction of diverse functionalities into the final product.

| Nucleophile | Product |

| Organocuprates | β-Alkylamines |

| Amines | 1,2-Diamines |

| Alcohols/Phenols | β-Amino ethers |

| Thiols | β-Amino thioethers |

Synthesis of Amino Alcohols and Amino Ethers

The regioselective ring-opening of 2-methyl-1-(methylsulfonyl)aziridine with oxygen-based nucleophiles, such as water, alcohols, or carboxylates, is a valuable method for the synthesis of vicinal amino alcohols and amino ethers. organic-chemistry.orgresearchgate.netmdpi.com The reaction typically proceeds with high stereospecificity, allowing for the synthesis of enantiomerically pure products from chiral aziridines.

In the presence of an acid catalyst, alcohols readily open the aziridine ring to afford β-amino ethers. Similarly, hydrolysis of the aziridine, often under acidic or basic conditions, yields the corresponding β-amino alcohol. The regioselectivity of the attack is influenced by both steric and electronic factors, with the nucleophile generally attacking the less substituted carbon of the aziridine ring.

Formation of Unnatural Amino Acids (e.g., Lanthionines)

The versatility of 2-methyl-1-(methylsulfonyl)aziridine extends to the synthesis of unnatural amino acids, which are crucial components in peptidomimetics and protein engineering. nih.govnih.govresearchgate.net One notable example is the synthesis of lanthionines, thioether-bridged amino acids.

The synthesis of lanthionines can be achieved by the reaction of a cysteine derivative with 2-methyl-1-(methylsulfonyl)aziridine. The thiol group of the cysteine acts as a nucleophile, opening the aziridine ring to form the characteristic thioether linkage of lanthionine (B1674491). This approach allows for the stereocontrolled synthesis of various lanthionine analogues.

Contributions to Retrosynthetic Strategies for Bioactive Molecules

The strategic implementation of "Aziridine, 2-methyl-1-(methylsulfonyl)-" in organic synthesis provides a powerful tool for the construction of complex, nitrogen-containing bioactive molecules. Its utility is particularly evident in the context of retrosynthetic analysis, a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. ias.ac.in The unique structural and electronic properties of 2-methyl-1-(methylsulfonyl)aziridine make it a valuable synthon for the stereocontrolled introduction of key molecular fragments.

Aziridines, as strained three-membered rings, are versatile intermediates in organic synthesis. researchgate.net The presence of the electron-withdrawing methylsulfonyl group on the nitrogen atom of "Aziridine, 2-methyl-1-(methylsulfonyl)-" significantly activates the aziridine ring towards nucleophilic attack. This activation is crucial for its application as a synthetic building block, allowing for regioselective and stereoselective ring-opening reactions. researchgate.netresearchgate.net This reactivity profile enables chemists to disconnect complex target molecules at strategic C-N bonds, leading back to the aziridine precursor.

In retrosynthetic analysis, "Aziridine, 2-methyl-1-(methylsulfonyl)-" can be viewed as a synthetic equivalent (a synthon) for a chiral 1,2-amino alcohol or a related 1,2-difunctionalized propane (B168953) unit. The methyl group at the C2 position allows for the introduction of a specific stereocenter, which is often a critical feature in bioactive molecules. The regioselectivity of the ring-opening reaction is typically controlled by the nature of the nucleophile and the reaction conditions, providing access to either α- or β-amino alcohol derivatives.

The table below illustrates the key retrosynthetic disconnections that can be made in a target molecule, leading back to "Aziridine, 2-methyl-1-(methylsulfonyl)-" as a key intermediate.

| Target Moiety | Retrosynthetic Disconnection | Synthon | Synthetic Equivalent |

| β-Amino alcohol | C-N bond formation | β-Hydroxypropylammonium ion | Aziridine, 2-methyl-1-(methylsulfonyl)- |

| α-Amino alcohol | C-N bond formation | α-Hydroxypropylammonium ion | Aziridine, 2-methyl-1-(methylsulfonyl)- |

| 1,2-Diaminoalkane | C-N bond formation | 1,2-Diaminopropane cation | Aziridine, 2-methyl-1-(methylsulfonyl)- |

The application of this retrosynthetic strategy has been demonstrated in the synthesis of various classes of bioactive molecules, including alkaloids, amino acids, and enzyme inhibitors. For instance, the core structure of many β-amino alcohols found in natural products can be efficiently assembled by the nucleophilic ring-opening of a suitably protected 2-methylaziridine (B133172) derivative. The predictable stereochemical outcome of this reaction, typically proceeding with inversion of configuration at the site of nucleophilic attack, is a significant advantage in total synthesis.

Detailed research findings have shown that the choice of the N-sulfonyl group can influence the reactivity and selectivity of the aziridine ring-opening. While the methylsulfonyl group is a potent activating group, other sulfonyl groups such as tosyl or nosyl have also been employed. osti.govmdpi.com The fundamental principle, however, remains the same: the activated aziridine serves as a compact and stereochemically defined building block for the efficient construction of complex molecular architectures. The ability to introduce a nitrogen atom and a vicinal functional group in a single, highly controlled step makes "Aziridine, 2-methyl-1-(methylsulfonyl)-" and its analogs indispensable tools in modern organic synthesis.

Theoretical and Computational Studies of Aziridine, 2 Methyl 1 Methylsulfonyl and Analogues

Quantum Chemical Calculations on Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving N-sulfonylated aziridines. These calculations allow for the determination of activation energies (ΔG‡) and reaction free energies (ΔG), which are crucial for predicting reaction feasibility and understanding mechanistic pathways.

For instance, in reactions proceeding through aziridinium (B1262131) ylide intermediates, DFT calculations can elucidate the energetics of various competing pathways, such as ring expansion, rearrangement, or cheletropic extrusion. Computational studies on related bicyclic aziridine (B145994) systems have shown that the formation of an aziridinium ylide from the reaction of an aziridine with a metal carbene is a low-barrier process. nih.gov Subsequent transformations of this ylide, however, involve different activation barriers for each potential pathway. For example, the ring-opening of the ylide might have a higher activation barrier than a competing nih.govresearchgate.net-Stevens rearrangement. nih.gov

Calculations performed at levels of theory like SMD(CH2Cl2)B3LYP-D3/def2-SVP have been used to compute reaction profiles. chemrxiv.org These studies reveal that even small differences in activation barriers, on the order of a few kcal/mol, can dictate the major product formed. chemrxiv.org The thermodynamic favorability of the final products also plays a significant role; a pathway with a slightly higher barrier may be preferred if it leads to a much more stable product. chemrxiv.org

Table 1: Computed Energetic Data for Aziridinium Ylide Reactions (Illustrative Analogue System)

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |

|---|---|---|---|

| Ylide Formation | TS1 | ΔG‡ | 3.2 |

| Ring Opening (Path A) | TS2 | ΔG‡ | 12.5 |

| Ring Opening (Path B) | TS3 | ΔG‡ | 9.2 |

| Cheletropic Extrusion | TS4-b | ΔG‡ | 9.9 |

| Cheletropic Extrusion (free ylide) | TS5-b | ΔG‡ | 7.2 |

Data derived from computational studies on related methyleneaziridine systems reacting with Rh-bound carbenes. nih.gov

Modeling of Aziridinium Ylide Intermediates

Aziridinium ylides are key reactive intermediates in many transformations of N-sulfonylated aziridines. nih.govresearchgate.net These zwitterionic species are typically generated from the reaction of the aziridine nitrogen with a carbene. nih.gov Due to their transient nature, computational modeling is essential for understanding their structure, stability, and subsequent reactivity. researchgate.net

A critical feature of aziridinium ylides is the rotational barrier around the newly formed C-N bond, which connects the aziridine ring to the carbenic carbon. nih.gov This rotation can lead to different conformers of the ylide, each potentially leading to a different product. DFT calculations have been employed to quantify these rotational barriers. The magnitude of the barrier is significantly influenced by the substituents on the carbene precursor. For example, ylides formed from dicarbonyl-containing diazo compounds exhibit significantly higher rotational barriers (~20-23 kcal/mol) compared to those from donor-acceptor carbenes (~7-12 kcal/mol). nih.gov This increased barrier is attributed to the delocalization of the enolate over both carbonyl groups, which imparts greater structural rigidity. nih.gov

By raising the barrier to C–N bond rotation, it is possible to "trap" the kinetically formed conformer and direct the reaction towards a specific outcome, preventing interconversion to other conformers that might lead to undesired products. nih.gov The strained nature of the aziridine ring also increases the energy required for pyramidal inversion of the nitrogen, which can sometimes be slow enough to be measured by dynamic NMR spectroscopy. nih.gov

Prediction and Elucidation of Regioselectivity and Stereoselectivity

Theoretical studies are instrumental in rationalizing and predicting the regio- and stereoselectivity observed in the ring-opening reactions of N-sulfonylated aziridines. The outcome of nucleophilic attack on the aziridine ring is governed by a combination of steric and electronic factors, which can be effectively modeled.

In acid-catalyzed ring-opening reactions, a plausible mechanism involves the initial protonation of the aziridine nitrogen to form an aziridinium ion. frontiersin.org Computational modeling of the transition states for nucleophilic attack can then reveal why one ring carbon is preferentially attacked over the other. For related 2-substituted aziridines, transition state modeling has shown how intramolecular interactions, such as hydrogen bonding between the protonated nitrogen and a substituent on an alkyl chain, can direct the incoming nucleophile to attack the C2 carbon in a highly regioselective manner. frontiersin.org In the absence of such directing groups, the nucleophile typically attacks the less sterically hindered C3 position. frontiersin.org

Conceptual DFT provides another avenue for rationalizing regioselectivity. dntb.gov.ua By analyzing parameters derived from DFT, such as local electrophilicity and Parr functions, researchers can predict the most reactive sites in a molecule towards nucleophilic or electrophilic attack. cuny.edu Furthermore, machine learning models combined with quantum mechanical descriptors are emerging as powerful tools for accurately predicting regioselectivity across diverse chemical spaces, enhancing the ability to forecast reaction outcomes for new substrates. mit.edu The stereospecificity of many aziridine reactions, where the stereochemistry of the starting material is retained in the product, can also be confirmed through computational analysis of the reaction pathways, such as the pseudo- nih.govresearchgate.net-sigmatropic rearrangement of vinyl aziridinium ylides. researchgate.net

Conformational Analysis and its Impact on Reactivity

The three-dimensional structure and conformational flexibility of aziridine derivatives have a profound impact on their reactivity. The conformation of the N-sulfonyl group relative to the three-membered ring can influence the accessibility of the ring carbons to nucleophilic attack and affect the stability of transition states.

NMR and computational studies on related N-acyl aziridines have demonstrated that the conformation of the amide bond is a key determinant of the observed regioselectivity in ring-opening reactions. nih.gov A preferred conformation can pre-organize the molecule for a specific reaction pathway. For Aziridine, 2-methyl-1-(methylsulfonyl)-, the orientation of the bulky methylsulfonyl group can create significant steric hindrance, influencing the trajectory of an approaching nucleophile.

Furthermore, in reactions involving aziridinium ylide intermediates, the ability to control the ylide conformation is paramount for achieving selectivity. nih.govchemrxiv.org As discussed previously, the rotational barriers around the exocyclic C-N bond can dictate which conformer is reactive. Non-covalent interactions (NCIs) between different parts of the ylide intermediate can stabilize certain conformations, guiding the reaction toward a specific product. nih.gov Computational tools can map these subtle NCIs and quantify their energetic contributions, providing critical insights that assist in the rational design of substrates and catalysts to favor a desired conformational pathway and, consequently, a specific reaction outcome. nih.govcuny.edu

Advanced Methodologies and Process Innovations in N Sulfonyl Aziridine Chemistry

Continuous Flow Synthesis and Reaction Optimization

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of reactive intermediates like N-sulfonyl aziridines. The generation of Aziridine (B145994), 2-methyl-1-(methylsulfonyl)- and its derivatives in a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

A key advantage of continuous flow synthesis is the ability to handle hazardous reagents and intermediates in a closed system, minimizing operator exposure. For instance, the synthesis of N-sulfonyl aziridines often involves the use of aziridination agents that can be unstable or toxic. By generating and consuming these reagents in situ within a microreactor, the risks associated with their handling and storage are significantly mitigated.

Reaction optimization in a continuous flow system is often more rapid and resource-efficient compared to traditional batch processes. The use of automated systems allows for the high-throughput screening of various reaction conditions, including catalyst loading, solvent, and temperature, to identify the optimal parameters for the synthesis of Aziridine, 2-methyl-1-(methylsulfonyl)-. This rapid optimization can lead to significant improvements in reaction efficiency and product purity.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of N-Sulfonyl Aziridines

| Parameter | Typical Range | Impact on Reaction |

| Residence Time | Seconds to Minutes | Influences reaction completion and potential side reactions. |

| Temperature | -20 °C to 150 °C | Affects reaction rate and selectivity. |

| Pressure | 1 to 20 bar | Can influence reaction rates and prevent solvent boiling. |

| Reagent Stoichiometry | 1:1 to 1:1.5 | Optimization is crucial for maximizing yield and minimizing waste. |

| Catalyst Loading | 0.1 to 10 mol% | Lower catalyst loading is desirable for cost-effectiveness. |

Note: The data in this table is illustrative and represents typical ranges for the continuous flow synthesis of N-sulfonyl aziridines. Specific values for Aziridine, 2-methyl-1-(methylsulfonyl)- would require experimental determination.

Catalytic Approaches to Transformations

The development of catalytic methods for the transformation of N-sulfonyl aziridines has been a major focus of research, enabling the synthesis of a wide array of chiral and complex molecules. These approaches offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric methods.

Chiral Metal-Catalyzed Reactions

Chiral metal complexes have proven to be highly effective catalysts for the enantioselective ring-opening of N-sulfonyl aziridines, providing access to valuable chiral building blocks. While specific examples for Aziridine, 2-methyl-1-(methylsulfonyl)- are not extensively documented, the principles can be extrapolated from related systems. For instance, copper- and magnesium-based catalysts have shown significant promise in these transformations.

Copper(I) complexes with chiral ligands are known to catalyze the asymmetric ring-opening of N-sulfonyl aziridines with various nucleophiles, such as indoles and organometallic reagents. These reactions typically proceed with high enantioselectivity, affording chiral products that are precursors to biologically active compounds.

Magnesium(II) complexes, in conjunction with chiral N,N'-dioxide ligands, have been successfully employed in the asymmetric ring-opening of meso-aziridines with alcohols and amines. This methodology provides a route to enantioenriched vicinal amino alcohols and diamines, which are important structural motifs in many natural products and pharmaceuticals.

Table 2: Representative Chiral Metal-Catalyzed Ring-Opening of N-Sulfonyl Aziridines

| Catalyst System | Nucleophile | Product Type | Enantiomeric Excess (ee) |

| Cu(I)/Chiral Ligand | Indole (B1671886) | Chiral β-indolyl amine | Up to 99% |

| Mg(II)/Chiral N,N'-Dioxide | Alcohol | Chiral β-amino ether | Up to 95% |

| Cu(I)/Chiral Ligand | Grignard Reagent | Chiral α-substituted amine | Up to 98% |

Note: The data in this table is based on research on analogous N-sulfonyl aziridines and illustrates the potential for asymmetric transformations of Aziridine, 2-methyl-1-(methylsulfonyl)-.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful and complementary approach to metal catalysis for the transformation of N-sulfonyl aziridines. Chiral organic molecules can effectively catalyze a variety of reactions, often with high levels of stereocontrol and functional group tolerance.

One notable application of organocatalysis is the desymmetrization of meso-N-sulfonyl aziridines. Chiral Brønsted acids and bifunctional organocatalysts have been shown to promote the enantioselective ring-opening of these prochiral substrates with a range of nucleophiles, leading to the formation of optically active products.

Furthermore, organocatalytic methods have been developed for the asymmetric ring-opening of racemic N-sulfonyl aziridines through kinetic resolution. In these processes, one enantiomer of the aziridine reacts preferentially with a nucleophile in the presence of a chiral organocatalyst, allowing for the separation of the unreacted, enantioenriched aziridine and the chiral product.

Lewis Acid Catalysis

Lewis acids play a crucial role in activating the aziridine ring of N-sulfonyl derivatives towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen or sulfur atom of the sulfonyl group increases the electrophilicity of the ring carbons, facilitating ring-opening reactions.

A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂), have been employed to promote the reactions of N-sulfonyl aziridines with a wide range of nucleophiles. These reactions often proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring.

In addition to promoting ring-opening reactions, Lewis acids can also catalyze rearrangement and cycloaddition reactions of N-sulfonyl aziridines. For example, the Lewis acid-catalyzed reaction of aziridine-2-carboxylates with isocyanates leads to the stereospecific formation of imidazolidin-2-ones.

Tandem Reactions and One-Pot Syntheses

Tandem reactions and one-pot syntheses represent highly efficient and atom-economical strategies for the construction of complex molecules from simple starting materials. These approaches, which involve multiple bond-forming events in a single reaction vessel, have been successfully applied to the chemistry of N-sulfonyl aziridines, including derivatives of Aziridine, 2-methyl-1-(methylsulfonyl)-.

A notable example is the development of tandem sequences involving the in situ formation of an N-sulfonyl aziridine followed by its subsequent transformation. For instance, a base-mediated annulation of an N-sulfonyl aldimine can generate a fused aziridine intermediate, which then undergoes a regioselective ring-opening cascade to afford functionalized β-amino ketones.

Metal-free, one-pot syntheses have also been devised for the conversion of N-sulfonyl aziridines into other valuable heterocyclic compounds. For example, the reaction of an N-sulfonyl aziridine with a haloalcohol in the presence of an oxidizing agent, followed by base-mediated cyclization, provides a straightforward route to substituted morpholines. These one-pot procedures avoid the need for isolation and purification of intermediates, leading to increased efficiency and reduced waste generation.

Future Directions and Emerging Research Avenues in Aziridine, 2 Methyl 1 Methylsulfonyl Research

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in modern organic synthesis, and the development of new stereoselective methods for the synthesis of Aziridine (B145994), 2-methyl-1-(methylsulfonyl)- is a primary research focus. While general methods for the synthesis of N-sulfonyl aziridines are established, future work is anticipated to concentrate on refining these processes for enhanced enantiomeric and diastereomeric purity, particularly for the 2-methyl substituted variant.